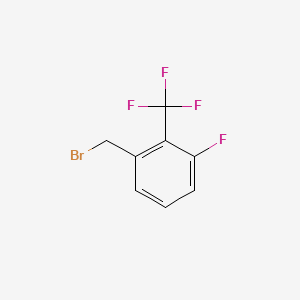

3-Fluoro-2-(trifluoromethyl)benzyl bromide

Description

The exact mass of the compound 3-Fluoro-2-(trifluoromethyl)benzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-2-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWOLWSZQAPKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379222 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-84-2 | |

| Record name | 1-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fluoro-Trifluoromethyl Benzyl Bromides as Reagents in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The requested compound, 3-Fluoro-2-(trifluoromethyl)benzyl bromide, is not readily found in commercial catalogs or scientific literature. It is presumed that this is a less common isomer or a potential error in the substitution pattern. This guide will focus on the more accessible and well-documented isomer, 2-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS: 184970-25-0) , as a representative example of this class of chemical building blocks. Data for other commercially available isomers is also provided for comparative purposes.

Introduction: The Role of Fluorinated Building Blocks in Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl (CF3) groups is a widely employed strategy in modern drug design.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of a drug candidate.[3] The trifluoromethyl group, in particular, is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2][4]

Fluoro- and trifluoromethyl-substituted benzyl bromides are versatile reagents in organic synthesis, serving as key building blocks for introducing these desirable moieties into complex molecules.[4][5] Their utility stems from the reactivity of the benzylic bromide, which readily participates in nucleophilic substitution reactions.[5] This allows for the facile attachment of the substituted benzyl group to a wide range of molecular scaffolds.

Physicochemical and Identification Data

The following table summarizes the key quantitative data for 2-Fluoro-3-(trifluoromethyl)benzyl bromide and its commercially available isomers.

| Property | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | 2-Fluoro-5-(trifluoromethyl)benzyl bromide | 3-Fluoro-5-(trifluoromethyl)benzyl bromide |

| CAS Number | 184970-25-0 | 220239-69-0 | 239087-09-3[4] |

| Molecular Formula | C₈H₅BrF₄ | C₈H₅BrF₄ | C₈H₅BrF₄[4] |

| Molecular Weight | 257.02 g/mol | 257.02 g/mol | 257.03 g/mol [4] |

| Physical Form | Solid | Solid | Colorless to almost colorless clear liquid[4] |

| Melting Point | 58-62 °C | Not available | Not available |

| Boiling Point | Not available | Not available | 43 °C at 1 mmHg[4] |

| Purity | ≥97% | Not specified | ≥98% (GC)[4] |

Synthesis and Experimental Protocols

3.1. General Protocol for the Synthesis of Substituted Benzyl Bromides from Benzyl Alcohols

Reaction Scheme:

Materials and Reagents:

-

Substituted benzyl alcohol (e.g., 2-Fluoro-3-(trifluoromethyl)benzyl alcohol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous toluene

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzyl alcohol (1.0 equivalent) in anhydrous toluene.

-

Prepare a solution of phosphorus tribromide (0.5 equivalents) in anhydrous toluene in the dropping funnel.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add the phosphorus tribromide solution dropwise to the stirred solution of the benzyl alcohol over 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Transfer the mixture to a separatory funnel and add dichloromethane to extract the product.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl bromide.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Safety Precautions:

-

Phosphorus tribromide is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction is exothermic and should be cooled appropriately.

-

Benzyl bromides are often lachrymators and skin irritants. Avoid inhalation and skin contact.

Applications in Drug Discovery and Development

Fluoro- and trifluoromethyl-substituted benzyl bromides are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their primary application is as an electrophilic partner in nucleophilic substitution reactions to introduce the substituted benzyl moiety.

4.1. Introduction of Pharmacologically Important Groups

The 2-fluoro-3-(trifluoromethyl)benzyl group can be introduced into a molecule to enhance its drug-like properties. The trifluoromethyl group is a well-known bioisostere for other groups and can improve metabolic stability by blocking sites of oxidative metabolism.[2] The fluorine atom can also modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.[3]

4.2. Synthetic Utility

These benzyl bromides can react with a variety of nucleophiles, including:

-

Alcohols and Phenols: To form ether linkages.

-

Amines: To form secondary or tertiary amines.

-

Thiols: To form thioethers.

-

Carbanions: To form new carbon-carbon bonds.

This versatility allows for their use in the synthesis of a diverse array of potential drug candidates targeting various diseases.

Visualizations

5.1. Experimental Workflow: Synthesis of a Hypothetical Drug Candidate

The following diagram illustrates a representative synthetic workflow where 2-Fluoro-3-(trifluoromethyl)benzyl bromide is used as a key building block in the synthesis of a hypothetical drug candidate.

Caption: Synthetic route using 2-Fluoro-3-(trifluoromethyl)benzyl bromide.

5.2. Logical Relationship: Impact of Fluorination on Drug Properties

This diagram illustrates the logical relationship between the introduction of fluoro- and trifluoromethyl groups and the resulting improvements in drug-like properties.

Caption: Benefits of fluorination in drug design.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzyl bromide

Disclaimer: Based on extensive searches of chemical supplier databases and scientific literature, 3-Fluoro-2-(trifluoromethyl)benzyl bromide is not a commercially available compound with an assigned CAS number or published experimental data. This guide is therefore a projection based on the established chemistry of closely related, structurally similar isomers. The provided protocols and data are representative of this class of compounds and should be adapted and validated experimentally.

Introduction

3-Fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound poised to be a valuable building block in synthetic and medicinal chemistry. As a trifluoromethylated and fluorinated reagent, it belongs to a class of compounds highly sought after in drug discovery and materials science. The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] The trifluoromethyl group often enhances metabolic stability and lipophilicity, while a fluorine atom can modulate electronic properties, pKa, and binding interactions, making this compound a potent tool for fine-tuning the characteristics of target molecules.[1][2]

This technical guide provides a comprehensive overview of the projected chemical structure, properties, synthesis, and applications of 3-Fluoro-2-(trifluoromethyl)benzyl bromide, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The molecule features a benzene ring substituted with a fluorine atom at position 3, a trifluoromethyl group at position 2, and a bromomethyl group at position 1. The benzylic bromide functional group makes it a highly reactive alkylating agent, suitable for introducing the 3-fluoro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[3]

Chemical Structure Diagram

Physicochemical Properties

The following table summarizes the calculated and estimated properties for 3-Fluoro-2-(trifluoromethyl)benzyl bromide based on its structure and data from known isomers.

| Property | Value | Source / Method |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₈H₅BrF₄ | Calculated |

| Molecular Weight | 257.02 g/mol | Calculated |

| Appearance | Colorless to yellow liquid | Estimated |

| Boiling Point | ~80-90 °C / 4 mmHg | Estimated from isomers[4] |

| Density | ~1.6 - 1.7 g/mL | Estimated from isomers[4] |

| SMILES | FC1=C(C(=CC=C1)CBr)C(F)(F)F | Calculated |

| InChI Key | (Not available) | Calculated |

Predicted Spectroscopic Data

| Spectrum Type | Predicted Chemical Shifts (ppm) and Patterns |

| ¹H NMR | ~7.2-7.6 (m, 3H, Ar-H), ~4.7 (s, 2H, CH₂Br) |

| ¹³C NMR | ~160 (d, J≈250 Hz, C-F), ~130-140 (m, Ar-C), ~123 (q, J≈275 Hz, CF₃), ~115-125 (m, Ar-CH), ~30 (s, CH₂Br) |

| ¹⁹F NMR | ~ -62 (s, 3F, CF₃), ~ -110 (m, 1F, Ar-F) |

Experimental Protocols

The following protocols are representative procedures for the synthesis and application of this class of compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Proposed Synthesis: Radical Bromination of 3-Fluoro-2-(trifluoromethyl)toluene

The most direct route to synthesize the title compound is via free-radical bromination of the corresponding toluene precursor at the benzylic position. This method is standard for producing benzyl bromides.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-(trifluoromethyl)toluene (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Irradiate the flask with a UV lamp or a standard 100W incandescent bulb to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude product is then purified by vacuum distillation to yield 3-fluoro-2-(trifluoromethyl)benzyl bromide as a colorless to light yellow liquid.

Application Protocol: N-Alkylation of Imidazole

Benzyl bromides are excellent electrophiles for the alkylation of nucleophiles like amines. This protocol details a standard N-alkylation reaction.[5]

Methodology:

-

Reaction Setup: To a solution of imidazole (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) in a round-bottom flask, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).[5]

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add a solution of 3-fluoro-2-(trifluoromethyl)benzyl bromide (1.05 eq) in the same solvent dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC until the starting imidazole is fully consumed.[5]

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Isolation: The crude product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure N-alkylated imidazole product.[5]

Role in Research and Drug Development

The true value of 3-fluoro-2-(trifluoromethyl)benzyl bromide lies in its function as a synthetic intermediate for introducing a uniquely functionalized benzyl group. The specific substitution pattern offers a distinct electronic and steric profile compared to its isomers, providing a novel tool for medicinal chemists.

-

Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a common metabolic pathway and increase the half-life of a drug.[2]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its absorption and distribution profile.[1]

-

Target Binding: The lone fluorine atom acts as a weak hydrogen bond acceptor and can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.[2]

-

Synthetic Versatility: As a reactive benzyl bromide, it serves as an efficient electrophile for alkylating a wide range of nucleophiles (amines, phenols, thiols, etc.), enabling its incorporation into diverse molecular libraries for screening.[3]

Safety and Handling

Substituted benzyl bromides are generally classified as hazardous chemicals. They are often corrosive and lachrymatory (tear-inducing). The following safety information is generalized from related compounds.[4]

-

Hazard Pictograms: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Handle only in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details a reliable and efficient two-step synthesis pathway starting from the commercially available 3-Fluoro-2-(trifluoromethyl)benzoic acid.

Executive Summary

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is most effectively achieved through a two-step process involving the reduction of 3-Fluoro-2-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol, followed by a bromination reaction. This method offers a straightforward and high-yielding route to the target molecule, utilizing readily available reagents and standard laboratory techniques. This guide presents detailed experimental protocols for each step, along with a summary of the expected yields and reaction conditions.

Synthesis Pathway Overview

The logical workflow for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is depicted below. The process begins with the reduction of the carboxylic acid starting material, followed by the conversion of the resulting alcohol to the final benzyl bromide product.

Caption: Synthesis workflow for 3-Fluoro-2-(trifluoromethyl)benzyl bromide.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol

This procedure details the reduction of 3-fluoro-2-(trifluoromethyl)benzoic acid to 3-fluoro-2-(trifluoromethyl)benzyl alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

-

3-Fluoro-2-(trifluoromethyl)benzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF is prepared.

-

The flask is cooled in an ice bath.

-

A solution of 3-fluoro-2-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 3-fluoro-2-(trifluoromethyl)benzyl alcohol as a crude product, which can be purified by column chromatography on silica gel.

| Parameter | Value |

| Reactants | 3-Fluoro-2-(trifluoromethyl)benzoic acid, Lithium aluminum hydride |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Step 2: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide

This protocol describes the conversion of 3-fluoro-2-(trifluoromethyl)benzyl alcohol to the target compound, 3-fluoro-2-(trifluoromethyl)benzyl bromide, using phosphorus tribromide (PBr₃).

Materials:

-

3-Fluoro-2-(trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous toluene

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated potassium bicarbonate solution (KHCO₃)

-

Saturated sodium chloride solution (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

A solution of 3-fluoro-2-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous toluene is placed in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0-5 °C.

-

A solution of phosphorus tribromide (0.4 equivalents) in anhydrous toluene is added dropwise to the alcohol solution over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. Reaction progress is monitored by TLC.

-

The reaction mixture is then carefully poured onto ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated potassium bicarbonate solution, and saturated sodium chloride solution.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 3-fluoro-2-(trifluoromethyl)benzyl bromide. The crude product can be purified by vacuum distillation or column chromatography.[1]

| Parameter | Value |

| Reactants | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol, Phosphorus tribromide |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-3 hours |

| Typical Yield | 85-95% |

Alternative Synthesis Route: Benzylic Bromination

An alternative, more direct one-step route to 3-Fluoro-2-(trifluoromethyl)benzyl bromide involves the free-radical bromination of 3-Fluoro-2-(trifluoromethyl)toluene.

Caption: Alternative benzylic bromination route.

This approach, while more atom-economical, is contingent on the availability of the starting toluene. The synthesis of 3-Fluoro-2-(trifluoromethyl)toluene can be challenging. The bromination is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, often with photochemical or thermal initiation.

| Parameter | Value |

| Reactants | 3-Fluoro-2-(trifluoromethyl)toluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Reaction Conditions | Reflux, with light or radical initiator |

| Typical Yield | 60-80% |

Conclusion

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is reliably achieved via a two-step sequence starting from the corresponding benzoic acid. This method provides high yields and utilizes standard laboratory procedures. While a more direct benzylic bromination route exists, its practicality is dependent on the accessibility of the substituted toluene precursor. The protocols and data presented in this guide offer a solid foundation for the production of this important synthetic intermediate for applications in drug discovery and materials science.

References

Spectroscopic Data of 3-Fluoro-2-(trifluoromethyl)benzyl bromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide. Due to the limited availability of experimentally derived public data for this specific isomer, this document presents predicted spectroscopic values alongside experimental data for closely related isomers to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.6 - 7.8 | m | Aromatic CH |

| ~ 7.2 - 7.4 | m | Aromatic CH |

| ~ 4.6 | s | CH₂Br |

Note: Predicted values are based on standard chemical shift theory and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide

| Chemical Shift (ppm) | Assignment |

| ~ 160 (d, J ≈ 250 Hz) | C-F |

| ~ 135 (q, J ≈ 5 Hz) | Aromatic C-CH₂ |

| ~ 132 (d, J ≈ 8 Hz) | Aromatic CH |

| ~ 128 (q, J ≈ 30 Hz) | C-CF₃ |

| ~ 125 (q, J ≈ 275 Hz) | CF₃ |

| ~ 120 (d, J ≈ 20 Hz) | Aromatic CH |

| ~ 118 (d, J ≈ 3 Hz) | Aromatic CH |

| ~ 30 | CH₂Br |

Note: Predicted values are based on standard chemical shift theory and may vary from experimental results. 'd' denotes a doublet due to C-F coupling, and 'q' denotes a quartet due to C-CF₃ coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -62 | s | -CF₃ |

| ~ -115 | m | Ar-F |

Note: Predicted chemical shifts are relative to CFCl₃. 's' denotes a singlet, and 'm' denotes a multiplet.

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accurate analysis. The following are general protocols for NMR, IR, and MS analysis of fluorinated benzyl bromides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 3-Fluoro-2-(trifluoromethyl)benzyl bromide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR: A proton-decoupled pulse program is used. A wider spectral width of ~220 ppm is necessary. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: A standard single-pulse sequence is used. The spectral width should be set to encompass the expected range for both the trifluoromethyl and aromatic fluorine signals. Chemical shifts are referenced to an external standard like CFCl₃.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small drop of the sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty salt plates or the clean ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify characteristic absorption bands for functional groups. Expected vibrations for 3-Fluoro-2-(trifluoromethyl)benzyl bromide include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-F stretching, C-Br stretching, and C-CF₃ stretching.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

-

For high-resolution mass spectrometry (HRMS), use an orbitrap or time-of-flight (TOF) analyzer to determine the exact mass and elemental composition.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺ or [M+H]⁺.

-

Analyze the fragmentation pattern to confirm the structure. Common fragments for benzyl bromides include the loss of the bromine atom and the formation of the corresponding benzyl cation. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for bromine-containing fragments.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound like 3-Fluoro-2-(trifluoromethyl)benzyl bromide.

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.

Navigating the Safety Profile of 3-Fluoro-2-(trifluoromethyl)benzyl bromide: An In-depth Technical Guide

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 3-Fluoro-2-(trifluoromethyl)benzyl bromide is not publicly available at the time of this publication. This guide has been compiled using data from structurally related isomers to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated hazards, handling procedures, and physicochemical properties. The information herein serves as a reference and should be supplemented with professional judgment and laboratory-specific safety protocols.

Executive Summary

3-Fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. Due to the absence of a dedicated MSDS, this document synthesizes safety and property data from closely related isomers, including 2-Fluoro-3-(trifluoromethyl)benzyl bromide, 3-Fluoro-4-(trifluoromethyl)benzyl bromide, and 3-(Trifluoromethyl)benzyl bromide. This guide outlines the expected hazards, safe handling and storage procedures, and emergency response protocols. All quantitative data from related isomers are presented in structured tables for comparative analysis. Additionally, this guide provides illustrative diagrams for general safety workflows and a hypothetical synthesis pathway.

Hazard Identification and Classification

Based on the hazard profiles of its isomers, 3-Fluoro-2-(trifluoromethyl)benzyl bromide is anticipated to be a hazardous substance. The primary concerns are its corrosive nature and potential for causing severe skin burns and eye damage.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity (Oral) | 4 (for some isomers) | H302: Harmful if swallowed |

Signal Word: Danger[1]

Hazard Pictograms:

-

GHS05: Corrosion[1]

-

GHS07: Exclamation Mark (for some isomers)

Physicochemical Properties of Related Isomers

The following table summarizes the key physicochemical properties of various isomers of fluoro-(trifluoromethyl)benzyl bromide. This data is essential for understanding the substance's behavior under different experimental conditions.

| Property | 3-(Trifluoromethyl)benzyl bromide | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | 3-Fluoro-5-(trifluoromethyl)benzyl bromide |

| CAS Number | 402-23-3 | 184970-25-0[1] | 213203-65-7 | 239087-09-3[2] |

| Molecular Formula | C8H6BrF3[3] | C8H5BrF4[1] | C8H5BrF4 | C8H5BrF4[2] |

| Molecular Weight | 239.03 g/mol | 257.02 g/mol [1] | 257.02 g/mol | 257.03 g/mol [2] |

| Boiling Point | 69 °C @ 4 mmHg | Not Available | Not Available | 43 °C @ 1 mmHg[2] |

| Melting Point | Not Available | 58-62 °C[1] | Solid (form) | Not Available |

| Density | 1.565 g/mL at 25 °C | Not Available | Not Available | 1.65 g/mL[2] |

| Refractive Index | n20/D 1.492 | Not Available | Not Available | n20/D 1.48[2] |

| Flash Point | 88 °C (closed cup) | Not Applicable[1] | Not Applicable | Not Available |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the corrosive nature of related compounds, strict adherence to safety protocols is mandatory when handling 3-Fluoro-2-(trifluoromethyl)benzyl bromide.

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing appropriate PPE is crucial to minimize exposure risk.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[4]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |

Spill Response

A systematic approach is necessary to safely manage a spill of this hazardous material.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from heat, sparks, and open flames.[5] Some isomers are noted to be moisture-sensitive.[6]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[5]

Toxicological Information

Detailed toxicological studies for 3-Fluoro-2-(trifluoromethyl)benzyl bromide are not available. However, based on data from its isomers, the following effects are anticipated:

-

Acute Toxicity: Swallowing may lead to a strong corrosive effect on the mouth and throat and the danger of perforation of the esophagus and stomach.[4][7]

-

Serious Eye Damage/Irritation: Causes serious eye damage and is likely a lachrymator (a substance that causes tearing).[4][7]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the carcinogenicity, mutagenicity, or reproductive toxicity of related compounds.[4][7]

Hypothetical Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is not available in the searched literature, a general synthetic route can be proposed based on common organic chemistry reactions. A plausible method would involve the bromination of 3-Fluoro-2-(trifluoromethyl)toluene.

This proposed pathway is for illustrative purposes only and would require experimental validation and optimization.

Conclusion

While a specific MSDS for 3-Fluoro-2-(trifluoromethyl)benzyl bromide is not currently available, a review of its structural isomers provides a strong indication of its potential hazards. It should be handled as a corrosive material that can cause severe skin and eye damage. All laboratory work with this compound must be conducted with appropriate personal protective equipment in a well-ventilated area, and emergency procedures should be clearly established. The data and guidelines presented in this document are intended to promote a culture of safety and responsible handling of this and other research chemicals.

References

- 1. 2-Fluoro-3-(trifluoromethyl)benzyl bromide 97 184970-25-0 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. canbipharm.com [canbipharm.com]

Navigating the Stability and Storage of 3-Fluoro-2-(trifluoromethyl)benzyl bromide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Fluoro-2-(trifluoromethyl)benzyl bromide, a crucial reagent for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the stability profile of this compound is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety. This document outlines the factors affecting its stability, recommended storage protocols, and methodologies for its stability assessment.

Core Stability Profile

3-Fluoro-2-(trifluoromethyl)benzyl bromide is a reactive electrophilic compound. Its stability is primarily influenced by environmental factors such as moisture, light, and temperature. While specific quantitative stability data for this particular molecule is not extensively published, its structural features as a substituted benzyl bromide allow for well-grounded recommendations based on the known reactivity of this chemical class. The primary degradation pathways are hydrolysis and potential photodegradation.

Summary of Stability and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8°C) is recommended for long-term storage. | Minimizes the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, amber glass bottle or other light-resistant container. | Protects from light exposure and prevents moisture ingress.[1] |

| Moisture | Strictly avoid contact with water and moisture.[1][2] | The compound is susceptible to hydrolysis, which can lead to the formation of the corresponding benzyl alcohol and hydrobromic acid. |

| Light | Protect from light. | Benzyl halides can be light-sensitive and may undergo degradation upon exposure to UV or visible light.[3] |

In-Depth Discussion on Stability Factors

Hydrolytic Stability: The presence of the electron-withdrawing trifluoromethyl and fluoro groups on the benzene ring can influence the reactivity of the benzylic carbon-bromine bond. Benzyl bromides are known to undergo nucleophilic substitution reactions, and water can act as a nucleophile, leading to hydrolysis. This reaction is often the primary cause of degradation upon improper storage.

Thermal Stability: While generally stable at ambient temperatures, elevated temperatures can accelerate decomposition. Thermal decomposition of similar halogenated organic compounds can lead to the release of hazardous gases, including hydrogen bromide and hydrogen fluoride.[4]

Photostability: Aromatic halogenated compounds can be susceptible to photolytic cleavage. Exposure to light, particularly in the UV spectrum, could potentially lead to the formation of radical species and subsequent degradation products.

Recommended Experimental Protocols for Stability Assessment

For laboratories wishing to perform their own stability studies, the following general protocols, based on established methodologies for similar compounds, are recommended.

Protocol 1: Assessment of Hydrolytic Stability

This protocol aims to determine the rate of hydrolysis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide in an aqueous solution.

Methodology:

-

Prepare a stock solution of the compound in a dry, water-miscible organic solvent (e.g., acetonitrile or THF).

-

In a thermostated reaction vessel, add a known volume of an aqueous buffer solution (e.g., phosphate buffer at a relevant pH).

-

Initiate the reaction by adding a small aliquot of the stock solution to the aqueous buffer with vigorous stirring.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a dry organic solvent.

-

Analyze the quenched samples by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and the formation of the corresponding benzyl alcohol.

-

The rate of hydrolysis can be determined by plotting the concentration of the parent compound versus time.

Protocol 2: Evaluation of Thermal Stability

This protocol provides a method to assess the thermal degradation of the compound.

Methodology:

-

Place a known quantity of the compound in a sealed vial, either neat or as a solution in a high-boiling, inert solvent.

-

Create parallel samples for different temperature points (e.g., 40°C, 60°C, 80°C) and a control sample stored at the recommended storage temperature.

-

Place the vials in ovens maintained at the specified temperatures.

-

At selected time points, remove a vial from each temperature and allow it to cool to room temperature.

-

Dilute the contents with a suitable solvent and analyze by HPLC or Gas Chromatography (GC) to determine the percentage of the remaining parent compound.

-

A thermal decomposition profile can be generated by plotting the percentage of the remaining compound against time for each temperature.

Protocol 3: Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.

Methodology:

-

Expose a sample of the compound, in a chemically inert and transparent container, to a light source that produces a combination of visible and UV light. The light source should be calibrated to produce an output similar to the D65/ID65 emission standard.

-

A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample to act as a dark control.

-

The samples should be exposed to a specified illumination level (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours per square meter).

-

Following the exposure period, the samples should be analyzed by a validated stability-indicating HPLC method to quantify any degradation.

-

Comparison of the chromatograms from the exposed sample, the dark control, and an unexposed control will reveal the extent of photodegradation.

Visualizing Experimental and Logical Workflows

To aid in the practical application of these protocols and storage recommendations, the following diagrams have been generated.

Caption: Recommended workflow for the safe handling and optimal storage of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.

Caption: A logical workflow for conducting a comprehensive stability assessment of the compound.

Conclusion

The stability of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is critical for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation, ensure the quality of their starting materials, and promote a safe laboratory environment. The provided experimental protocols offer a framework for laboratories to conduct their own stability assessments, leading to a deeper understanding of this important chemical's behavior under various conditions.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzyl bromide for Advanced Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS No. 184970-25-0), a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, and synthetic protocols, and illustrates its application in the development of novel chemical entities.

Introduction

2-Fluoro-3-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of a parent molecule. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the fluorine atom can modulate pKa and binding interactions.[1][2] The benzylic bromide functionality serves as a versatile reactive handle for the introduction of this substituted benzyl moiety into a wide range of molecular scaffolds via nucleophilic substitution reactions.[3]

Commercial Availability

A number of chemical suppliers offer 2-Fluoro-3-(trifluoromethyl)benzyl bromide. The table below summarizes the offerings from several key vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 184970-25-0 | 97% | Custom |

| Amadis Chemical | 184970-25-0 | 97% | Milligrams to bulk |

| Reagentia | 184970-25-0 | Not Specified | 100 mg, 250 mg, 1 g, 5 g |

| Conier Chem&Pharma | 184970-25-0 | Not Specified | Inquire for details |

| Fuxin Jintelai Fluorine Chemical | 184970-25-0 | Not Specified | Inquire for details |

Physicochemical Properties

| Property | Value |

| CAS Number | 184970-25-0 |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.02 g/mol |

| Appearance | Solid |

| Melting Point | 58-62 °C |

| Boiling Point | Not available |

| SMILES | FC1=C(C=CC=C1C(F)(F)F)CBr |

| InChI Key | QBEHXDXQUVMEQX-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich product information.

Experimental Protocols

Proposed Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide

This proposed synthesis involves the bromination of 2-Fluoro-3-(trifluoromethyl)toluene. This method is adapted from general procedures for the benzylic bromination of toluenes.

Reaction Scheme:

Figure 1: Proposed synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide.

Materials:

-

2-Fluoro-3-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-3-(trifluoromethyl)toluene (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution to quench any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude 2-Fluoro-3-(trifluoromethyl)benzyl bromide can be purified by vacuum distillation or column chromatography on silica gel.

Disclaimer: This is a proposed synthetic protocol and has not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals, particularly bromine-containing compounds and carbon tetrachloride.

Application in Nucleophilic Substitution: Synthesis of a Benzyl Ether

This protocol details a general procedure for the reaction of a benzyl bromide with a nucleophile, a common application in drug discovery for scaffold elaboration.

Reaction Scheme:

References

The Discovery of 3-Fluoro-2-(trifluoromethyl)benzyl bromide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the prospective discovery, synthesis, and characterization of the novel reagent, 3-Fluoro-2-(trifluoromethyl)benzyl bromide. Benzyl bromides containing fluorine moieties are pivotal building blocks in medicinal chemistry and materials science, valued for their ability to introduce fluorinated benzyl groups into a variety of molecular scaffolds.[1] The strategic incorporation of a trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4] This guide provides a plausible synthetic pathway, detailed experimental protocols for its preparation and characterization, and a discussion of its potential applications in drug discovery.

Introduction: The Rationale for Discovery

The pursuit of novel therapeutic agents frequently involves the synthesis of molecules with precisely tuned physicochemical properties. Fluorine-containing functional groups have become indispensable tools for medicinal chemists to achieve these goals.[5][6] The trifluoromethyl (-CF3) group is particularly noteworthy for its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability, all of which can profoundly and beneficially impact a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][7]

Substituted benzyl bromides serve as versatile electrophilic intermediates, enabling the facile introduction of the benzyl moiety onto various nucleophiles.[8][9] The specific substitution pattern of 3-fluoro-2-(trifluoromethyl) on the benzyl bromide ring is anticipated to offer a unique combination of steric and electronic properties, making it a valuable tool for probing and optimizing drug-receptor interactions. This whitepaper details the hypothetical discovery and characterization of this novel compound.

Proposed Synthetic Pathway

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide is proposed to proceed via a two-step sequence, commencing with the commercially available 3-Fluoro-2-methylbenzoic acid. The initial step involves the conversion of the benzoic acid to the corresponding trifluoromethylated toluene derivative, followed by a regioselective benzylic bromination.

Caption: Proposed synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl bromide.

Experimental Protocols

Synthesis of 3-Fluoro-2-(trifluoromethyl)toluene (Precursor)

While a direct literature precedent for this specific transformation is not available, a plausible route involves the fluorination of the carboxylic acid group of 3-Fluoro-2-methylbenzoic acid to a trifluoromethyl group, followed by decarboxylation. Reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) are commonly used for such transformations.

Note: This is a hypothetical step based on known transformations of similar substrates. The reaction conditions would require significant optimization.

Benzylic Bromination to Yield 3-Fluoro-2-(trifluoromethyl)benzyl bromide

The benzylic bromination of the toluene precursor is proposed to be achieved using N-bromosuccinimide (NBS) with a radical initiator.[10][11][12][13]

Protocol:

-

To a solution of 3-Fluoro-2-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-Fluoro-2-(trifluoromethyl)benzyl bromide by column chromatography on silica gel.

Caption: Workflow for the synthesis and purification of the target compound.

Characterization Data

The structure and purity of the synthesized 3-Fluoro-2-(trifluoromethyl)benzyl bromide would be confirmed by a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm. Complex aromatic signals consistent with the substitution pattern. |

| ¹³C NMR | A signal for the benzylic carbon around δ 30-35 ppm. A quartet for the -CF₃ carbon with a large ¹JCF coupling constant. |

| ¹⁹F NMR | Two distinct signals: a singlet for the -CF₃ group and a multiplet for the aromatic fluorine, showing coupling to nearby protons and potentially the -CF₃ group.[14][15][16][17] |

| Mass Spec (EI) | A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound.[18][19][20][21] Fragmentation patterns corresponding to the loss of Br and CF₃. |

| IR Spectroscopy | C-H stretching of the aromatic ring, C-F stretching bands, and a C-Br stretching frequency. |

Potential Applications in Drug Discovery

The unique electronic and steric profile of 3-Fluoro-2-(trifluoromethyl)benzyl bromide makes it a highly promising building block for the synthesis of novel bioactive molecules.

Signaling Pathway Modulation

This reagent could be employed to synthesize analogs of known kinase inhibitors, where the fluorinated benzyl group can be installed to probe interactions within the ATP-binding pocket. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the pKa of nearby functionalities, potentially altering hydrogen bonding networks and improving target affinity.

Caption: Application in the synthesis of targeted kinase inhibitors.

Enhancing Pharmacokinetic Properties

The introduction of the 3-fluoro-2-(trifluoromethyl)benzyl moiety can be a strategic approach to address metabolic liabilities in lead compounds. The strong C-F bonds are resistant to oxidative metabolism, which can lead to an increased half-life and improved bioavailability of the parent drug.[4] Furthermore, the lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability.[2]

Conclusion

While 3-Fluoro-2-(trifluoromethyl)benzyl bromide is a novel, yet-to-be-described compound, its discovery is a logical progression in the field of medicinal chemistry. Based on established synthetic methodologies, a plausible route for its preparation has been outlined. The unique substitution pattern of this reagent is poised to offer significant advantages in the design and synthesis of new therapeutic agents, providing a valuable new tool for drug development professionals. Its characterization and application in the synthesis of bioactive molecules are promising areas for future research.

References

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 18. tutorchase.com [tutorchase.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzyl Bromide and Its Isomers: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a valuable building block for the design of novel pharmaceuticals and agrochemicals. The reactive benzyl bromide group allows for its facile incorporation into a wide range of molecular scaffolds.

This technical guide provides a comprehensive overview of the key chemical properties, synthetic methodologies, and potential applications of 3-Fluoro-2-(trifluoromethyl)benzyl bromide and its commercially available isomers. Due to the limited availability of specific data for 3-Fluoro-2-(trifluoromethyl)benzyl bromide, this guide leverages information on closely related and well-documented isomers to provide a thorough understanding of this class of compounds.

Core Chemical Properties of Fluorinated-(trifluoromethyl)benzyl Bromide Isomers

The physicochemical properties of benzyl bromides substituted with fluorine and trifluoromethyl groups are crucial for their handling, reactivity, and application in synthesis. The following tables summarize the key quantitative data for several commercially available isomers.

Table 1: General Properties of Fluorinated-(trifluoromethyl)benzyl Bromide Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluoro-3-(trifluoromethyl)benzyl bromide | 184970-25-0 | C₈H₅BrF₄ | 257.02 |

| 3-Fluoro-5-(trifluoromethyl)benzyl bromide | 239087-09-3[1] | C₈H₅BrF₄ | 257.03[1] |

| 3-(Trifluoromethyl)benzyl bromide | 402-23-3[2][3] | C₈H₆BrF₃ | 239.03[3] |

| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | 206860-48-2 | C₈H₅BrF₄ | 257.02 |

Table 2: Physical and Chemical Properties of Fluorinated-(trifluoromethyl)benzyl Bromide Isomers

| Compound Name | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Fluoro-3-(trifluoromethyl)benzyl bromide | - | 58-62 | - | - | - |

| 3-Fluoro-5-(trifluoromethyl)benzyl bromide | Colorless to almost colorless clear liquid[1] | - | 43 @ 1 mmHg[1] | 1.65[1] | 1.48[1] |

| 3-(Trifluoromethyl)benzyl bromide | Colorless to light yellow liquid[4][5] | - | 69 @ 4 mmHg[2][4] | 1.565 @ 25°C[4] | 1.492 |

| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | - | - | - | - | - |

Synthesis of Fluorinated-(trifluoromethyl)benzyl Bromides: Experimental Protocols

The synthesis of substituted benzyl bromides typically involves the bromination of the corresponding toluene derivative. A general experimental protocol for the synthesis of a fluorinated-(trifluoromethyl)benzyl bromide is outlined below. This procedure is based on established methods for similar compounds and may require optimization for specific isomers.

General Protocol: Radical Bromination of a Fluorinated-(trifluoromethyl)toluene

Materials:

-

Appropriate isomer of fluoro-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

-

Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or benzene)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting fluoro-(trifluoromethyl)toluene and the anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 equivalents of AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS). The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude benzyl bromide.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Note: Benzyl bromides are lachrymators and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Reactivity and Applications in Drug Development

Fluorinated-(trifluoromethyl)benzyl bromides are versatile reagents in organic synthesis, primarily utilized for the introduction of the substituted benzyl moiety into a target molecule. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the final compound, which are desirable properties in drug candidates.[1]

Key Reactions:

-

Nucleophilic Substitution: The benzylic bromide is a good leaving group, readily undergoing Sₙ2 reactions with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions. This is a common strategy for building complexity in drug-like molecules.

-

Williamson Ether Synthesis: Reaction with alcohols or phenols in the presence of a base yields the corresponding benzyl ethers.

-

Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis provides a route to the corresponding benzylamine.

-

Organometallic Coupling Reactions: These compounds can participate in various cross-coupling reactions to form carbon-carbon bonds.

The incorporation of the fluoro-(trifluoromethyl)phenyl motif has been a successful strategy in the development of numerous pharmaceuticals. The unique electronic properties of these substituents can influence the binding affinity of a drug to its target receptor and improve its pharmacokinetic profile.

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in utilizing these compounds, the following diagrams illustrate a general synthesis workflow and a logical decision-making process for its application in research.

Caption: A generalized workflow for the synthesis and application of fluorinated-(trifluoromethyl)benzyl bromides.

Caption: A logical flow for deciding on the use of a fluorinated-(trifluoromethyl)benzyl bromide in a synthetic project.

Safety and Handling

Substituted benzyl bromides, including the isomers discussed, are generally classified as corrosive and lachrymatory substances.[6] They can cause severe skin burns and eye damage.[6][7] It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8] The container should be tightly sealed to prevent exposure to moisture.

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 3-(Trifluoromethyl)benzyl bromide 98 402-23-3 [sigmaaldrich.com]

- 4. 3-(Trifluoromethyl)benzyl bromide CAS#: 402-23-3 [m.chemicalbook.com]

- 5. 3-(Trifluoromethyl)benzyl Bromide CAS 402-23-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. canbipharm.com [canbipharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Fluorinated Benzyl Bromides for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzyl bromides are a pivotal class of reagents in modern medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of pharmacologically active molecules. The strategic incorporation of fluorine atoms into a benzyl bromide scaffold significantly modulates the physicochemical and biological properties of the resulting compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated benzyl bromides in drug discovery, with a focus on their role in the development of targeted therapies.

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2] For instance, the strong carbon-fluorine bond can block metabolic pathways, thereby increasing the drug's half-life.[3] Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and lead to more favorable interactions with biological targets.[4] Fluorinated benzyl bromides, in particular, are instrumental in the synthesis of kinase inhibitors, antiviral agents, and antidiabetic drugs.[5][6]

Physicochemical Properties of Fluorinated Benzyl Bromides

The position and number of fluorine substituents on the benzene ring of benzyl bromide have a marked effect on its physical and chemical properties. The following tables summarize key quantitative data for a selection of mono-, di-, and trifluoromethyl-substituted benzyl bromides, providing a comparative reference for researchers.

Monofluorinated Benzyl Bromides

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Fluorobenzyl bromide | 446-48-0 | C₇H₆BrF | 189.03 | - | 84-85/15 | 1.567 | 1.552 |

| 3-Fluorobenzyl bromide | 456-41-7 | C₇H₆BrF | 189.02 | - | - | - | - |

| 4-Fluorobenzyl bromide | 459-46-1 | C₇H₆BrF | 189.02 | - | 85/15 | 1.517 | 1.547 |

Difluorinated Benzyl Bromides

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| 2,4-Difluorobenzyl bromide | 23915-07-3 | C₇H₅BrF₂ | 207.02 | - | - | - | - |

| 2,5-Difluorobenzyl bromide | 85117-99-3 | C₇H₅BrF₂ | 207.02 | - | - | ~1.609 | ~1.526 |

| 2,6-Difluorobenzyl bromide | 85118-00-9 | C₇H₅BrF₂ | 207.02 | 52-55 | 198-202 | 1.65 | - |

| 3,5-Difluorobenzyl bromide | 141776-91-2 | C₇H₅BrF₂ | 207.01 | - | 65/4.5 | 1.6 | 1.521 |

Trifluoromethyl- and Bis(trifluoromethyl)-Substituted Benzyl Bromides

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-(Trifluoromethyl)benzyl bromide | 395-44-8 | C₈H₆BrF₃ | 239.03 | - | 72/7.5 | 1.571 | 1.494 |

| 3-(Trifluoromethyl)benzyl bromide | 402-23-3 | C₈H₆BrF₃ | 239.03 | - | 69/4 | 1.565 | 1.492 |

| 4-(Trifluoromethyl)benzyl bromide | 402-49-3 | C₈H₆BrF₃ | 239.03 | 29-33 | 65-69/5 | 1.546 | 1.484 |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | C₉H₅BrF₆ | 307.03 | - | - | - | - |

Spectroscopic Data Summary

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 2-Fluorobenzyl bromide | 7.45-7.25 (m, 2H), 7.15-7.00 (m, 2H), 4.55 (s, 2H) | 161.5 (d, J=247 Hz), 131.0 (d, J=4 Hz), 129.5 (d, J=8 Hz), 124.4 (d, J=4 Hz), 123.9 (d, J=15 Hz), 115.4 (d, J=22 Hz), 26.5 (d, J=5 Hz) |

| 3-Fluorobenzyl bromide | 7.35-7.25 (m, 1H), 7.15-7.00 (m, 3H), 4.45 (s, 2H) | 163.0 (d, J=245 Hz), 140.9 (d, J=7 Hz), 130.2 (d, J=8 Hz), 124.5, 115.5 (d, J=22 Hz), 114.5 (d, J=21 Hz), 32.8 (d, J=2 Hz) |

| 4-Fluorobenzyl bromide | 7.35 (dd, J=8.4, 5.4 Hz, 2H), 7.05 (t, J=8.6 Hz, 2H), 4.48 (s, 2H)[7] | 162.5 (d, J=246 Hz), 133.9 (d, J=3 Hz), 131.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 32.8 |

| 2,6-Difluorobenzyl bromide | 7.35-7.25 (m, 1H), 6.95 (t, J=8.0 Hz, 2H), 4.60 (s, 2H)[8] | 161.8 (dd, J=251, 8 Hz), 130.0 (t, J=10 Hz), 114.5 (t, J=16 Hz), 111.7 (dd, J=19, 4 Hz), 20.9 (t, J=4 Hz) |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 7.90 (s, 1H), 7.80 (s, 2H), 4.55 (s, 2H)[9] | 140.5, 132.3 (q, J=34 Hz), 128.0 (sept, J=4 Hz), 122.0 (sept, J=4 Hz), 123.3 (q, J=273 Hz), 31.5 |

| 4-(Trifluoromethyl)benzyl bromide | 7.60 (d, J=8.2 Hz, 2H), 7.45 (d, J=8.0 Hz, 2H), 4.50 (s, 2H) | 142.0, 130.0 (q, J=32 Hz), 129.0, 125.5 (q, J=4 Hz), 124.0 (q, J=272 Hz), 32.5 |

Experimental Protocols for Synthesis

The synthesis of fluorinated benzyl bromides can be achieved through several reliable methods. The choice of method often depends on the starting material and the desired substitution pattern.

Method 1: Radical Bromination of Fluorotoluenes

This method is suitable for the synthesis of benzyl bromides from the corresponding fluorotoluenes using a radical initiator.

Synthesis of 4-Bromo-2-fluorobenzyl bromide from 2-Fluoro-4-bromotoluene [3]

-

Materials: 2-Fluoro-4-bromotoluene (1 g, 5.04 mmol), N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol), Azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol), Carbon tetrachloride (CCl₄, 10 mL).

-